2-Cyclobutylethanol

Ring strain Reactivity window Strain-release chemistry

2-Cyclobutylethanol (CAS 4415-74-1) is a primary cycloalkyl alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol, belonging to the 2-cycloalkylethanol homologous series. It features a strained four-membered cyclobutane ring appended to an ethanol chain via a methylene linker, yielding two freely rotatable bonds, one hydrogen bond donor, and one hydrogen bond acceptor.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 4415-74-1
Cat. No. B1632531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylethanol
CAS4415-74-1
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC1CC(C1)CCO
InChIInChI=1S/C6H12O/c7-5-4-6-2-1-3-6/h6-7H,1-5H2
InChIKeyKUARIPXRZDVUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutylethanol (CAS 4415-74-1): Physicochemical Identity and Compound-Class Context for Procurement Decisions


2-Cyclobutylethanol (CAS 4415-74-1) is a primary cycloalkyl alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol, belonging to the 2-cycloalkylethanol homologous series [1]. It features a strained four-membered cyclobutane ring appended to an ethanol chain via a methylene linker, yielding two freely rotatable bonds, one hydrogen bond donor, and one hydrogen bond acceptor [1]. The compound is commercially available as a colorless liquid with typical purity specifications of ≥95–97% and carries GHS hazard code H225 (highly flammable liquid and vapour) . Its cyclobutane core—possessing a ring strain energy of approximately 26.3 kcal/mol—places it in a distinct chemical space between the highly strained cyclopropane (≈27.5–28.1 kcal/mol) and the comparatively relaxed cyclopentane (≈6.2–7.1 kcal/mol) systems [2].

Intermediate strain-release chemistry: Cyclobutane ring provides a reactivity–stability window between cyclopropyl and cyclopentyl analogs.
Primary alcohol synthetic handle: Enables aldehyde, carboxylic acid, and chiral amine derivatization not accessible with the secondary alcohol isomer.
Enantiopure building block access: Reported enzymatic resolution and Mitsunobu sequence yields both chiral amine enantiomers.

Why 2-Cyclobutylethanol Cannot Be Casually Replaced by Closest Cycloalkylethanol Analogs: The Quantitative Case


Within the 2-cycloalkylethanol series, seemingly minor ring-size variations drive substantial differences in physicochemical properties, reactivity, and biological performance that preclude simple interchange. The cyclobutane ring occupies a narrow and strategically valuable window: with 26.3 kcal/mol of strain energy, it is sufficiently reactive for selective ring-opening and strain-release transformations—unlike the inert cyclopentyl (7.1 kcal/mol) or cyclohexyl (≈0 kcal/mol) congeners—yet markedly more chemically stable than the cyclopropyl analog (27.5–28.1 kcal/mol), which is prone to uncontrolled decomposition pathways [1]. These ring-strain differences translate directly into divergent boiling points spanning ~80 °C across the series (2-cyclopropylethanol bp ~127 °C; 2-cyclobutylethanol bp ~151 °C; 2-cyclohexylethanol bp ~207 °C), distinct LogP values (0.78 → 1.60 → ~2.3), and non-overlapping solvent extraction and chromatographic behavior . Furthermore, 2-cyclobutylethanol is a primary alcohol, whereas its constitutional isomer 1-cyclobutylethanol (CAS 7515-29-9) is a secondary alcohol—a functional-group distinction that dictates entirely different oxidation products, esterification kinetics, and enzymatic recognition profiles . The quantitative evidence below establishes exactly how these differences manifest in measurable terms relevant to scientific selection and procurement.

2-Cyclobutyl-ethanol
Strain energy (26.3 kcal/mol) enables selective ring-opening; primary alcohol supports aldehyde/acid/chiral amine synthesis.
may shift significantly from
Cyclopentyl / Cyclohexyl analogs
Lower strain energy (~7.1 / ~0 kcal/mol) may not drive strain-release transformations; distinct boiling points and LogP values may alter purification workflows.
functional class mismatch with
1-Cyclobutyl-ethanol (CAS 7515-29-9)
Secondary alcohol isomer oxidizes to a ketone, not aldehyde/acid; steric hindrance may limit SN2 and Mitsunobu derivatization pathways.

2-Cyclobutylethanol (CAS 4415-74-1): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Ring Strain Energy Defines a Unique Reactivity–Stability Niche Between Cyclopropyl and Cyclopentyl Analogs

The parent cyclobutane ring possesses a strain energy of 26.3 kcal/mol, which is marginally lower than cyclopropane (27.5–28.1 kcal/mol) but approximately 3.7-fold higher than cyclopentane (≈7.1 kcal/mol) and dramatically higher than cyclohexane (≈0 kcal/mol) [1]. This intermediate strain energy imparts to 2-cyclobutylethanol a dual character: sufficient thermodynamic driving force to participate in strain-release C–C bond activation and ring-opening reactions—a capability largely absent in cyclopentyl and cyclohexyl analogs—while retaining sufficient kinetic stability to survive multi-step synthetic sequences without uncontrolled decomposition, a practical liability of the more strained cyclopropyl analog [1][2]. As the review by van der Kolk et al. notes, this places cyclobutane reactivity 'in between the very reactive cyclopropane and relatively inert cyclopentane and other alkanes' [1].

Ring Strain Energy
Class-level inference
26.3 kcal/mol
Cyclopropane
Cyclohexane
Supports a reactivity–stability niche for strain-release transformations.
3.7× higher strain than cyclopentane; distinct profile vs. cyclopropane decomposition liability.
Ring strain Reactivity window Strain-release chemistry

LogP and Boiling Point Differentiate 2-Cyclobutylethanol Across the Cycloalkylethanol Homologous Series

2-Cyclobutylethanol occupies a discrete position in lipophilicity–volatility space relative to its ring-size neighbors. Its XLogP3 value of 1.6 (PubChem) sits between 2-cyclopropylethanol (LogP = 0.78) and 2-cyclopentylethanol (LogP = 1.56) [1]. The boiling point of 2-cyclobutylethanol (151.3 ± 8.0 °C at 760 mmHg) is approximately 24 °C higher than 2-cyclopropylethanol (127.3 °C) and roughly 23 °C lower than 2-cyclopentylethanol (174.4 ± 8.0 °C at 760 mmHg), while 2-cyclohexylethanol boils at 206–207 °C [1]. The density of 2-cyclobutylethanol (0.944 ± 0.06 g/cm³; water solubility ≈30 g/L) also reflects its intermediate character . These non-overlapping physicochemical parameters mean that synthetic workup, chromatographic purification, and solvent-extraction protocols optimized for one homolog will not transfer directly to another.

Physicochemical Properties
Cross-study comparable
LogP 1.60 Δ +0.82 vs. cyclopropyl
Boiling point 151.3 °C Δ +24 °C vs. cyclopropyl
Discrete LogP and bp window dictates ring-size-specific purification parameters.
Protocols optimized for one homolog may not transfer directly.
Lipophilicity Physicochemical properties Separation behavior

Enzymatic Resolution: Direct Comparative Behavior of 2-Cyclobutylethanol vs. 2-Cyclopropylethanol Under Lipase Catalysis

In a direct head-to-head study by Kucher, Kolodiazhna, and Smolii (2014), the behavior of 2-cyclopropyl- and 2-cyclobutylethanol (referred to as 2-cycloalkyl methylcarbinols) was compared under identical biocatalytic acylation conditions using Burkholderia cepacia lipase (BCL) and Candida antarctica lipase B (CAL-B) with vinyl acetate as the acyl donor [1]. At 50% conversion, the enzymatic acylation selectivity of both substrates with BCL was low, and the selectivity was observed to increase with increasing ring size—a consequence of the small difference in size between the alkyl substituents at the chiral carbon atom [1]. Critically, both compounds were obtained in optically pure form (ee ≥ 95%) via biocatalysis, and the reactions for both substrates were confirmed to follow the Kazlauskas rule, with predominant acylation of the (R)-enantiomer [1]. This establishes that while both cycloalkylethanols can yield enantiopure material, the cyclobutyl analog exhibits distinct enzyme-recognition behavior relative to its cyclopropyl counterpart, with ring-size-dependent selectivity trends that inform enzyme and condition selection for preparative-scale resolutions.

Enzymatic Resolution
Direct head-to-head comparison
ee ≥ 95% achievable (both enantiomers)
Ring-size-dependent BCL selectivity trend informs lipase selection.
BCL selectivity: cyclobutyl > cyclopropyl at 50% conversion; Kazlauskas rule followed.
Enzymatic kinetic resolution Enantioselectivity Chiral building block

Primary vs. Secondary Alcohol Architecture: 2-Cyclobutylethanol vs. 1-Cyclobutylethanol Constitutional Isomer Differentiation

2-Cyclobutylethanol (CAS 4415-74-1) is a primary alcohol in which the hydroxyl group is terminal on the ethyl spacer [1]. Its constitutional isomer 1-cyclobutylethanol (CAS 7515-29-9) is a secondary alcohol with the hydroxyl directly attached to the carbon bearing the cyclobutyl ring . This functional-group difference has profound synthetic consequences: 2-cyclobutylethanol oxidizes to the corresponding aldehyde (2-cyclobutylacetaldehyde) and further to the carboxylic acid, whereas 1-cyclobutylethanol oxidizes to a methyl ketone (cyclobutyl methyl ketone) . In nucleophilic substitution and Mitsunobu chemistry, the primary alcohol of 2-cyclobutylethanol offers superior reactivity and stereochemical outcomes for amine synthesis; indeed, Kucher et al. specifically exploited 2-cyclobutylethanol for enantioselective synthesis of both (R)- and (S)-(2-cyclobutyl)ethylamine via Mitsunobu reaction with hydrazoic acid—a transformation that would be mechanistically inaccessible from the secondary alcohol isomer [2]. The two isomers also display divergent LogP values and hydrogen-bonding patterns, affecting chromatographic retention and solubility.

Alcohol Classification
Direct head-to-head comparison
Primary alcohol (terminal -OH)
Defines orthogonal oxidation and substitution manifolds vs. secondary isomer.
Enables Mitsunobu-based chiral amine synthesis; 1-cyclobutylethanol oxidizes to ketone.
Constitutional isomerism Alcohol classification Synthetic handle

Access to Chiral (2-Cyclobutylethyl)amine Building Blocks: Validated Derivatization with Quantitative Enantiopurity

A critical differentiator for 2-cyclobutylethanol as a procurement target is its demonstrated utility as a precursor to both enantiomers of (2-cyclobutyl)ethylamine—a chiral primary amine building block relevant to pharmaceutical synthesis. Kucher et al. (2014) reported that after obtaining enantiopure 2-cyclobutylethanol (ee ≥ 95%) via enzymatic resolution, the alcohol was converted to both (R)- and (S)-(2-cyclobutyl)ethylamine using the Mitsunobu reaction with hydrazoic acid (HN₃) at the key step [1]. The optical purity of the resulting amines was confirmed by ¹⁹F-NMR analysis of Mosher's acid chloride derivatives, establishing a fully validated synthetic sequence from racemic 2-cyclobutylethanol to enantiopure chiral amine [1]. This amine product is of direct relevance to medicinal chemistry: patent literature discloses (1-cyclobutylethyl)amine derivatives as key pharmacophoric elements in HDM2 inhibitors (e.g., purine-based inhibitors containing a [(1R)-1-cyclobutylethyl]amino moiety) [2]. Furthermore, 9-(2-cyclobutylethyl)guanine derivatives have been synthesized and evaluated as antiviral carbonucleosides, directly employing the 2-cyclobutylethyl scaffold [3].

Chiral Amine Derivatization
Supporting evidence
(R)- and (S)-amine ee ≥ 95%
Validated two-step sequence to enantiopure cyclobutyl-containing scaffold.
Relevant to HDM2 inhibitor pharmacophores; larger-ring analog protocols not identified.
Chiral amine Mitsunobu reaction Enantiopure building block

2-Cyclobutylethanol (CAS 4415-74-1): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Strain-Release and Ring-Opening Chemistry: Exploiting the 26.3 kcal/mol Cyclobutane Strain Window

Programs developing strain-release C–C bond activation methodologies should select 2-cyclobutylethanol over cyclopentyl or cyclohexyl analogs because the cyclobutane ring's 26.3 kcal/mol strain energy provides the thermodynamic driving force for selective metal-catalyzed or Lewis-acid-mediated ring-opening reactions, while its greater kinetic stability relative to cyclopropane (27.5–28.1 kcal/mol) reduces premature decomposition during multi-step sequences [1]. This intermediate reactivity profile is precisely why cyclobutane derivatives occupy a 'privileged role in C–C bond activations' in modern synthetic methodology development [1].

Enantiopure Chiral Amine Synthesis via Enzymatic Resolution–Mitsunobu Sequence

Medicinal chemistry groups requiring enantiopure cyclobutyl-containing chiral amines should procure 2-cyclobutylethanol as the entry point, given the validated protocol of Kucher et al. (2014) achieving both (R)- and (S)-(2-cyclobutyl)ethylamine in ≥95% ee via a two-step enzymatic resolution–Mitsunobu sequence [2]. This pathway is directly relevant to HDM2 inhibitor programs and other drug discovery efforts where the cyclobutylethylamine fragment serves as a key pharmacophoric element [3].

Primary Alcohol-Dependent Derivatization: Aldehyde, Carboxylic Acid, and Ether Conjugation

Synthetic routes requiring terminal oxidation to 2-cyclobutylacetaldehyde or 2-cyclobutylacetic acid—or primary-alcohol-specific transformations such as Williamson ether synthesis or tosylation—must use 2-cyclobutylethanol rather than 1-cyclobutylethanol (secondary alcohol), as the constitutional isomer yields entirely different oxidation products (methyl ketone) and is sterically deactivated for Sₙ2-type derivatization . Procurement specifications must explicitly distinguish between these isomers (CAS 4415-74-1 vs. CAS 7515-29-9).

Cyclobutane Bioisostere Exploration in Hit-to-Lead Optimization

Drug discovery programs exploring cyclobutane as a saturated bioisostere for phenyl rings or as a conformational-restriction element should evaluate 2-cyclobutylethanol as a fragment-sized building block. The review by van der Kolk et al. (2022) documents that cyclobutane incorporation can improve metabolic stability, reduce planarity, fill hydrophobic pockets, and serve as an aryl isostere—with at least 39 (pre)clinical candidates containing a cyclobutane ring as of January 2021 [1]. The ethanol tether provides a versatile synthetic handle for further elaboration, and the strain energy of 26.3 kcal/mol differentiates the cyclobutyl system from less reactive cyclopentyl and cyclohexyl isosteres in downstream transformations [1].

Application
Selection Property
Validation Focus
Strain-release C–C bond activation
26.3 kcal/mol cyclobutane strain energy
Reactivity window between cyclopropyl and cyclopentyl analogs
Enantiopure chiral amine synthesis
Primary alcohol handle for enzymatic resolution–Mitsunobu sequence
Enantiomeric excess and amine configuration verification
Aldehyde / carboxylic acid derivatization
Primary alcohol classification (2-cyclobutylethanol)
Oxidation product identity vs. secondary alcohol isomer
Cyclobutane bioisostere exploration
Saturated ring with conformational restriction
Metabolic stability and planarity reduction in hit-to-lead context

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